N-acetylleukotriene E4
Description
Properties
Molecular Formula |
C25H39NO6S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21?,22-,23+/m0/s1 |
InChI Key |
BGGYAYMMFYBWEX-PJEAHERNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Enzymatic Acetylation In Vivo
N-Acetyl-LTE4 is endogenously produced via enzymatic acetylation of LTE4, a process linked to detoxification. The enzyme responsible, likely an acetyltransferase, catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of LTE4. This pathway is observed in mammalian systems, particularly in the liver and kidneys, where metabolic elimination occurs.
Key Findings :
-
Metabolic Context : Approximately 10% of administered cysteinyl leukotrienes are excreted as LTE4 in urine, with further acetylation forming N-acetyl-LTE4.
-
Detoxification Role : Acetylation reduces the bioactivity of LTE4, as demonstrated by its 100-fold weaker pharmacological activity compared to LTC4 in porcine models.
Chemical Synthesis Methods
Direct Acetylation of LTE4
Chemical synthesis of N-acetyl-LTE4 typically involves acetylation of LTE4 using acetic anhydride or acetyl chloride. While explicit protocols for LTE4 acetylation are scarce, analogous reactions for structurally similar compounds provide a framework.
Reaction Conditions
-
Catalyst : Acidic conditions (e.g., glacial acetic acid) facilitate protonation of the amine, enhancing nucleophilicity.
Procedure :
Challenges and Optimization
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) strategies may be adapted for LTE4 derivatization. This approach enables sequential addition of protected amino acids and post-synthetic acetylation.
Steps :
-
Anchor LTE4’s carboxylate group to a resin.
-
Deprotect the amine group using trifluoroacetic acid (TFA).
-
Acetylate with acetic anhydride in dimethylformamide (DMF).
Purification Techniques
Solid-Phase Extraction (SPE)
SPE using C-18 cartridges is critical for isolating N-acetyl-LTE4 from complex matrices like biological fluids.
Protocol :
-
Acidify sample to pH 4.0 with acetate buffer.
-
Load onto activated C-18 cartridge.
-
Wash with 5 mL water and 5 mL hexane.
-
Elute with 5 mL methanol.
-
Evaporate solvent under nitrogen and reconstitute in buffer.
Recovery Rates :
Recrystallization
For synthetic batches, recrystallization from aqueous or methanol/water mixtures enhances purity.
Example :
-
Dissolve crude N-acetyl-LTE4 in hot methanol.
-
Slowly add water until cloudiness appears.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (280 nm) resolves N-acetyl-LTE4 from precursors and byproducts.
Conditions :
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Signals :
Mass Spectrometry (MS)
Comparative Analysis of Methods
Chemical Reactions Analysis
ω-Hydroxylation and Carboxylation
NALTE4 undergoes ω-hydroxylation in rat liver microsomes, forming N-acetyl-ω-hydroxy-leukotriene E4 (NA-ω-OH-LTE4). This reaction is catalyzed by ω-hydroxylase (CYP450 family enzymes), requiring NADPH and molecular oxygen . Further oxidation by ω-hydroxy-leukotriene E dehydrogenase converts NA-ω-OH-LTE4 into N-acetyl-ω-carboxy-leukotriene E4 (NA-ω-COOH-LTE4), utilizing NAD+ as a cofactor .
Key Data:
| Reaction | Enzyme | Cofactor | Product | Rate (vs. LTE4) |
|---|---|---|---|---|
| ω-Hydroxylation | CYP450 ω-hydroxylase | NADPH/O₂ | NA-ω-OH-LTE4 | 6x slower |
| ω-Carboxylation | ω-Hydroxy-LTE4 dehydrogenase | NAD⁺ | NA-ω-COOH-LTE4 | Comparable |
This pathway mirrors LTE4 metabolism but proceeds at ~16% the rate of LTE4 due to steric hindrance from the acetyl group .
N-Acetylation
Leukotriene E4 (LTE4) is acetylated to form NALTE4 via acetyl-CoA-dependent acetyltransferases in hepatic microsomes and cytosol . This reaction occurs in particulate fractions (600–105,000g sediments) and is observed in rat liver, kidney, spleen, and lung .
Reverse Reaction
Microsomal fractions can deacetylate NA-ω-OH-LTE4 and NA-ω-COOH-LTE4 back to their non-acetylated forms when supplemented with acetyl-CoA .
11-trans Isomerization
Incubation of NALTE4 with liver microsomes produces 11-trans-NALTE4 , a stereoisomer with reduced biological activity. This isomerization is catalyzed by undefined microsomal enzymes and results in a 100-fold reduction in myotropic activity on guinea pig ileum compared to leukotriene D4 .
Species-Specific Differences
-
Rats : NALTE4 is a major biliary metabolite due to robust hepatic ω-hydroxylation .
-
Humans : ω-Oxidation is less prominent, favoring alternative detoxification pathways (e.g., β-oxidation).
Structural Analysis of Metabolites
Enzymatic Pathways and Inhibitors
-
Key Enzymes : CYP4F isoforms (ω-hydroxylase), cytosolic dehydrogenases.
-
Inhibitors :
Detoxification Mechanisms
NALTE4’s ω-oxidation products are conjugated with glucuronide or sulfate groups for renal/biliary excretion. This prevents redox cycling and free radical generation, mitigating potential hepatotoxicity .
Scientific Research Applications
Pharmacological Profile
N-acetyl LTE4 exhibits significant biological activity, influencing smooth muscle contraction and inflammatory processes. Research has demonstrated that N-acetyl LTE4 induces dose-dependent contractions in isolated guinea pig tracheal strips, though it is approximately 100 times less potent than LTE4 itself . In human bronchial tissues, the effects of N-acetyl LTE4 are similar to those of LTE4, indicating its relevance in respiratory conditions like asthma .
| Compound | Potency (nmol) | Biological Activity |
|---|---|---|
| N-acetyl LTE4 | 0.1-10 | Induces contractions in guinea pig trachea |
| LTE4 | 0.01-1 | More potent than N-acetyl LTE4 |
| LTD4 | 3-100 | Highly potent, serves as a reference |
Asthma Management
Recent studies have highlighted the importance of urinary leukotriene E4 and fractional exhaled nitric oxide ratios in predicting responses to leukotriene receptor antagonists like montelukast in children with asthma. Higher ratios of urinary leukotriene E4 to exhaled nitric oxide correlate with better therapeutic outcomes when compared to inhaled corticosteroids . This finding suggests that N-acetyl LTE4 may serve as a biomarker for tailoring asthma treatment.
Systemic Mastocytosis
In patients with systemic mastocytosis, increased excretion of leukotrienes, including N-acetyl LTE4, has been observed. This elevation may reflect underlying inflammatory processes and could be utilized as a diagnostic marker or therapeutic target in managing mast cell disorders .
Mechanistic Insights
N-acetyl LTE4 activates human T-helper 2 cells, which are pivotal in mediating allergic responses and inflammation. This activation underscores its role in exacerbating conditions such as asthma and allergic rhinitis . The compound's ability to stimulate these immune cells highlights its potential as a target for immunomodulatory therapies.
Case Studies
- Asthma Treatment Response : A study involving 318 children with mild to moderate asthma found that those with higher urinary leukotriene E4 levels exhibited improved lung function and control over asthma symptoms when treated with montelukast compared to fluticasone propionate .
- Mastocytosis : In a cohort study, patients with systemic mastocytosis showed significantly elevated levels of urinary leukotrienes, suggesting a link between mast cell activation and leukotriene production. This relationship indicates potential avenues for therapeutic interventions targeting leukotriene pathways .
Mechanism of Action
N-acetylleukotriene E4 exerts its effects by binding to specific leukotriene receptors, including cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are involved in the regulation of inflammatory responses and smooth muscle contraction. The binding of this compound to these receptors activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/protein kinase B pathway .
Comparison with Similar Compounds
Structural and Functional Differences
Metabolic Pathways
- N-Acetyl LTE4 : Formed via acetylation of LTE4, part of mercapturic acid biosynthesis (detoxification pathway) . Further metabolized by rat liver microsomes via ω-hydroxylation to 5,20-dihydroxy derivatives .
- LTE4 : Precursor to N-acetyl LTE4; undergoes ω-oxidation to form 20-hydroxy and 20-carboxy metabolites .
- LTC4/LTD4 : Converted sequentially via γ-glutamyl transpeptidase (LTC4 → LTD4) and dipeptidases (LTD4 → LTE4) .
Excretion and Pharmacokinetics
Clinical and Pharmacological Relevance
- N-Acetyl LTE4 : Serves as a biomarker for leukotriene biosynthesis in vivo . Its formation is transiently impaired by halothane anesthesia, affecting hepatic ω-oxidation .
- LTE4 : Measured in urine as a clinical marker of asthma and inflammation .
- LTC4/LTD4 : Direct mediators of bronchoconstriction; targeted by drugs like montelukast (cysLT1 antagonists) .
Key Research Findings
- Activity Reduction : N-Acetyl LTE4 exhibits >100-fold lower contractile activity on guinea pig ileum compared to LTD4, indicating reduced pro-inflammatory effects .
- Metabolic Fate : 20-Hydroxy-N-acetyl LTE4 is a major hepatic metabolite, distinguishing its degradation from LTE4 .
- Microbiome Interaction : Germ-free rats excrete 7.6-fold more N-acetyl LTE4 than conventional rats, highlighting gut microbiota’s role in leukotriene metabolism .
Q & A
Q. What experimental approaches are used to study the biosynthesis of N-acetylleukotriene E4 in mammalian systems?
To investigate biosynthesis, researchers often employ isotopic labeling (e.g., H or C) of precursor molecules like leukotriene E4 (LTE4) in tissue homogenates or microsomal fractions. Enzyme activity assays (e.g., acetyltransferase activity) combined with HPLC or LC-MS/MS are critical for tracking metabolite formation . For example, Bernström & Hammarström (1986) identified N-acetyltransferase activity in rat kidney and liver microsomes using C-labeled LTE4 and validated results with enzymatic inhibition controls .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Validation steps include:
- Calibration curves using synthetic standards.
- Matrix-matched quality controls to account for ion suppression.
- Stable isotope-labeled internal standards (e.g., -N-acetylleukotriene E4) .
Early studies by Hagmann et al. (1986) combined reverse-phase HPLC with UV detection for bile analysis in rats, though modern workflows prioritize mass spectrometry .
Q. What physiological roles have been attributed to this compound in inflammation and vascular regulation?
In vivo studies in rat models demonstrate its vasoconstrictive effects, particularly in mesenteric vessels (EC ~10 nM) . However, its role varies by tissue: Orning et al. (1986) found fecal excretion as a detoxification pathway in germ-free rats, suggesting systemic elimination rather than localized inflammatory action . Contrast this with Hagmann et al. (1987), who linked hepatic metabolism to bile secretion, implicating enterohepatic recirculation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological effects of this compound?
Contradictions arise from differences in metabolic clearance and receptor accessibility. For example, Siren et al. (1988) reported potent vasoconstriction in isolated rat mesenteric vessels but weaker effects in whole-organ models due to rapid hepatic clearance . Methodological solutions include:
Q. What experimental designs are optimal for distinguishing hepatic vs. extrahepatic metabolism of this compound?
- Portal vein cannulation in rats to compare pre- and post-hepatic metabolite profiles.
- Isolated organ perfusion (e.g., kidney vs. liver) with radiolabeled LTE4.
- Transcriptomic profiling of acetyltransferase isoforms across tissues .
Bernström & Hammarström (1986) demonstrated kidney-dominated acetylation using tissue-specific microsomal assays, whereas Hagmann et al. (1986) emphasized hepatic excretion via bile .
Q. How should inter-species variability in this compound metabolism be addressed in translational studies?
- Cross-species microsomal assays : Compare metabolic rates between human, rat, and mouse liver fractions.
- Allometric scaling to adjust dosing regimens.
- Proteomic analysis of acetyltransferase expression levels.
For instance, Orning (1987) noted 3-fold higher omega-oxidation activity in rat liver microsomes compared to human, necessitating species-specific models .
Methodological Best Practices
- Data validation : Use triplicate technical replicates and biological triplicates to minimize variability .
- Statistical rigor : Apply ANOVA for multi-group comparisons (e.g., tissue-specific metabolism) and non-linear regression for dose-response curves .
- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including power analysis to justify sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
